N-methyl,4-oxopyridine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-methyl-4-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-5H,1H3,(H,8,11) |
InChI Key |
MVUASHPXKWEKNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=NC=CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl,4 Oxopyridine 3 Carboxamide and Analogues
Direct N-Alkylation Strategies for Pyridone-3-carboxamide Precursors
Direct N-alkylation of a pre-formed pyridone-3-carboxamide scaffold is a common and straightforward approach for the synthesis of N-methyl-4-oxopyridine-3-carboxamide. This method involves the introduction of a methyl group onto the nitrogen atom of the pyridone ring.
A notable example involves the methylation of 4-methoxypyridine-3-carboxamide. In this synthesis, 4-methoxypyridine-3-carboxamide is treated with iodomethane (B122720) in a methanol (B129727) and water solvent mixture. The reaction is conducted under a nitrogen atmosphere and heated to 60°C for 24 hours. This process yields N-methyl-4-oxopyridine-3-carboxamide as a yellow precipitate, which can be isolated by filtration and washing. mdpi.com A significant advantage of this particular route is that the final product often does not require further purification. mdpi.com
The yield for this direct N-alkylation reaction is reported to be 65%. mdpi.com The starting material, 4-methoxypyridine-3-carboxamide, can be synthesized from O-methyl-4-methoxypyridine-3-carboxylate by reaction with ammonium (B1175870) hydroxide. mdpi.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 4-methoxypyridine-3-carboxamide | Iodomethane | Methanol:Water (9:1) | 60°C, 24h, N₂ atmosphere | N-methyl-4-oxopyridine-3-carboxamide | 65% |
Cyclocondensation Approaches to the Pyridone Ring System
Cyclocondensation reactions offer an alternative pathway to construct the fundamental 4-pyridone ring system. These methods build the heterocyclic ring from acyclic precursors.
One such strategy begins with 4-chloronicotinic acid. This starting material can be converted to O-methyl 4-pyridone-3-carboxylate by refluxing in water, followed by esterification with methanol and thionyl chloride at 75°C. mdpi.com The resulting ester can then be subjected to further transformations to yield the target N-methyl-4-oxopyridine-3-carboxamide.
While the provided literature primarily details the synthesis of the precursor for N-alkylation, the initial steps from 4-chloronicotinic acid demonstrate the construction of the 4-pyridone ring, a key feature of cyclocondensation approaches. mdpi.com
| Starting Material | Intermediate | Key Transformation |
| 4-Chloronicotinic acid | O-Methyl 4-pyridone-3-carboxylate | Reflux in water, followed by esterification |
Functional Group Transformations in Pyridine-3-carboxamide (B1143946) Synthesis
The synthesis of N-methyl-4-oxopyridine-3-carboxamide and its analogues frequently involves a series of functional group transformations. These modifications are crucial for introducing the necessary chemical moieties and for building the final molecular architecture.
A key transformation is the conversion of a carboxylic acid to a carboxamide. For instance, in the synthesis of an analogue, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, 4-hydroxynicotinic acid is activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBT). nih.gov The activated acid is then reacted with an amine, in this case, aniline, in the presence of a base like diisopropylethylamine (DIPEA) to form the amide bond. nih.gov
Furthermore, the synthesis can involve the use of acyl chlorides as reactive intermediates. For example, a carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride. This acyl chloride can then readily react with an amine to form the desired carboxamide. nih.gov
| Precursor | Reagents | Product | Transformation |
| 4-Hydroxynicotinic acid | EDC, HOBT, Aniline, DIPEA | 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | Amide formation from carboxylic acid |
| O-Methyl-4-methoxypyridine-3-carboxylate | Ammonium Hydroxide | 4-Methoxypyridine-3-carboxamide | Amidation of an ester |
| Carboxylic Acid | Thionyl Chloride | Acyl Chloride | Formation of a reactive intermediate |
| Acyl Chloride | Amine | Carboxamide | Amide formation from acyl chloride |
Biochemical Pathways and Metabolic Fate of N Methyl,4 Oxopyridine 3 Carboxamide
Endogenous Biotransformation and Catabolic Products
N-methyl,4-oxopyridine-3-carboxamide is a downstream product resulting from the biotransformation of nicotinamide (B372718), a form of vitamin B3. It represents one of the final catabolites in a crucial metabolic pathway designed to regulate intracellular levels of nicotinamide and its derivatives.
This compound is a key terminal product in the degradation pathway of Nicotinamide Adenine Dinucleotide (NAD+). nih.gov NAD+ is an essential coenzyme involved in a vast array of cellular processes, including energy metabolism and DNA repair. The breakdown of NAD+ releases nicotinamide, which must be cleared to prevent product inhibition of NAD+-dependent enzymes. atlasgeneticsoncology.org
The metabolic cascade for its clearance involves several steps. Initially, nicotinamide is methylated to form N1-methylnicotinamide (MNA). nih.govnih.gov This intermediate is then subject to oxidation, yielding two primary products: this compound (commonly referred to as 4-PY) and its isomer, N1-methyl-2-pyridone-5-carboxamide (2-PY). nih.govresearchgate.net These water-soluble compounds are considered major degradation products of vitamin B3 and are ultimately excreted from the body, primarily in the urine. atlasgeneticsoncology.orgnih.gov The formation of these pyridones is a crucial step in nicotinamide catabolism and excretion. atlasgeneticsoncology.org
Table 1: Key Metabolites in the NAD+ Degradation Pathway
| Metabolite Name | Abbreviation | Role |
| Nicotinamide | Nam | A form of Vitamin B3; precursor molecule derived from NAD+ breakdown. nih.gov |
| N1-methylnicotinamide | MNA | The methylated product of nicotinamide; direct precursor to pyridones. nih.gov |
| This compound | 4-PY | An oxidized metabolite of MNA; a major end product of NAD+ catabolism. nih.govresearchgate.net |
| N1-methyl-2-pyridone-5-carboxamide | 2-PY | An isomeric oxidized metabolite of MNA; another major end product. nih.govresearchgate.net |
The biosynthesis of this compound from nicotinamide is a two-step enzymatic process primarily occurring in the liver. atlasgeneticsoncology.orgwikipedia.org
The first reaction is catalyzed by Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that facilitates the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to nicotinamide. atlasgeneticsoncology.orgnih.gov This N-methylation reaction produces N1-methylnicotinamide (MNA). nih.gov NNMT is considered the exclusive regulator of this specific metabolic pathway for nicotinamide. atlasgeneticsoncology.orgnih.gov
The second and final step is the oxidation of MNA, which is catalyzed by Aldehyde Oxidase (AOX1) . nih.govresearchgate.net AO is a cytosolic enzyme with broad substrate specificity, highly concentrated in the liver. wikipedia.org It oxidizes MNA to generate both this compound (4-PY) and N1-methyl-2-pyridone-5-carboxamide (2-PY). researchgate.netnih.gov The ratio of these two pyridone products can exhibit significant variation between different species. nih.gov
Table 2: Enzymes in the Formation of this compound
| Enzyme Name | Abbreviation | Location | Function |
| Nicotinamide N-methyltransferase | NNMT | Cytosol (primarily liver, adipose tissue, skeletal muscle). nih.govwikipedia.org | Catalyzes the methylation of nicotinamide to form N1-methylnicotinamide (MNA). atlasgeneticsoncology.orgnih.gov |
| Aldehyde Oxidase 1 | AOX1 | Cytosol (primarily liver). wikipedia.org | Catalyzes the oxidation of MNA into this compound and N1-methyl-2-pyridone-5-carboxamide. nih.govresearchgate.net |
Occurrence in Biological Systems and Exogenous Influences
This compound is a normal metabolite found in human biological systems, with its presence commonly detected in plasma and urine. nih.govnih.gov Its existence is a direct consequence of the catabolism of vitamin B3, which is obtained exogenously through diet and supplementation. nih.gov Therefore, dietary intake of nicotinamide and other NAD+ precursors is the primary external factor influencing the levels of this compound.
While it is a normal metabolite, the concentration of this compound can be significantly elevated in certain pathological conditions. nih.gov In patients with chronic renal failure, impaired kidney filtration leads to the accumulation of this and other metabolic waste products in the blood. nih.gov Due to its accumulation in such states, this compound is classified as a uremic toxin. nih.gov
Molecular Mechanisms of Action and Cellular Biology of N Methyl,4 Oxopyridine 3 Carboxamide
Interactions with Key Metabolic Enzymes and Proteins
As a uremic toxin, N-methyl,4-oxopyridine-3-carboxamide interacts with key enzymes, influencing cellular processes. A primary interaction is with NADPH oxidase, an enzyme abundant in the kidneys and heart. nih.gov Elevated levels of the compound can lead to the stimulation of this enzyme, which plays a critical role in cellular signaling and the inflammatory response. nih.gov
This compound is an end product of the catabolism of nicotinamide-adenine dinucleotide (NAD). Its presence and concentration in bodily fluids are indicative of NAD turnover and degradation. In conditions such as chronic renal failure, the levels of this compound, along with other NAD metabolites like N1-methyl-2-pyridone-5-carboxamide (2PY) and nicotinamide (B372718), are significantly increased. nih.gov
Research on its related nucleoside form, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), has shown that its administration can lead to a progressive decrease in cellular ATP and NAD concentrations. This suggests that the accumulation of metabolites in this pathway can disrupt the delicate balance of the cellular NAD pool, which is essential for numerous biological functions.
The accumulation of this compound has a notable impact on the cellular redox environment. Increased levels of this uremic toxin can stimulate the production of reactive oxygen species (ROS). nih.gov This effect appears to be mediated through the direct interaction with or inhibition of the enzyme NADPH oxidase. nih.gov The resulting increase in ROS contributes to oxidative stress, a state that can damage cells, proteins, and DNA.
Furthermore, studies on the related compound 4PYR have demonstrated that it can disrupt cellular energy metabolism. The observed decrease in ATP levels following exposure to 4PYR points to an impairment of the cell's energy-producing pathways, such as glycolysis. This disruption in energy homeostasis can have widespread consequences for cellular function and viability.
Cellular Regulatory Processes Affected by this compound
The accumulation of metabolites from the NAD degradation pathway can influence fundamental cellular regulatory processes.
While direct evidence linking this compound to autophagy is limited, studies on its ribosylated form, 4-pyridone-3-carboxamide riboside (4PYR), have shown a clear connection. Research has demonstrated that 4PYR can cause cell death through autophagy in HepG3 liver cells. nih.gov This process was confirmed by the observation of increased protein expression of autophagy markers such as LC3BII and Beclin-1, alongside a decrease in phospho-mTOR, a key inhibitor of autophagy. nih.gov The concentrations at which 4PYR induced autophagy were comparable to those found in the plasma of patients with acute kidney injury, highlighting the physiological relevance of this pathway. nih.gov
Biomolecular Transport and Renal Dynamics
The concentration of this compound in the body is highly dependent on its transport into and out of cells, particularly within the renal system.
This compound is actively transported into kidney cells, a process mediated by organic ion transporters. nih.gov Specifically, Organic Anion Transporter 3 (OAT3) has been identified as a key transporter involved in the renal uptake of this compound. nih.gov This active transport mechanism is crucial for the clearance of this and other uremic toxins from the bloodstream by the kidneys. Dysregulation of these transporters can contribute to the accumulation of such toxins in renal disease.
Oxidative Stress Responses and Epigenetic Implications of this compound and Related Compounds
The cellular impact of this compound, a derivative of pyridine (B92270), extends to the intricate networks of oxidative stress and epigenetic regulation. While direct research on this specific compound is limited, studies on structurally similar molecules, such as trigonelline (B31793), provide valuable insights into the potential molecular mechanisms at play. This section explores the compound's hypothesized role in modulating reactive oxygen species through NADPH oxidase and its potential, though currently unelucidated, influence on epigenetic markers like DNA methyltransferases and the expression of the anti-aging gene, KLOTHO.
Reactive Oxygen Species Generation and NADPH Oxidase Modulation
Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction can lead to cellular damage, a state known as oxidative stress. The NADPH oxidase (NOX) family of enzymes are major sources of cellular ROS. nih.gov The dysregulation of NOX activity is implicated in various pathological conditions. nih.govresearchgate.net Specifically, the NOX2 and NOX4 isoforms have been identified as key players in generating ROS in cardiomyocytes during ischemia/reperfusion injury. nih.gov
While direct studies on this compound's effect on NADPH oxidase are not currently available, research on the related compound trigonelline offers a compelling parallel. In a study on type 2 diabetic Goto-Kakizaki rats, trigonelline was found to ameliorate oxidative stress. nih.gov This effect was partly attributed to the downregulation of genes associated with NADPH oxidase. nih.gov The administration of trigonelline led to a significant reduction in oxidative stress markers, suggesting a potential therapeutic role for this class of compounds in mitigating conditions exacerbated by oxidative damage. nih.gov
Table 1: Effect of Trigonelline on Oxidative Stress Parameters
| Parameter | Observation in Trigonelline-Treated Group | Reference |
|---|---|---|
| NADPH Oxidase-Related Gene Expression | Downregulated compared to control | nih.gov |
| Blood and Liver Thiobarbituric Acid Reactive Substances | Lowered compared to control | nih.gov |
| Urinary 8-hydroxydeoxyguanosine | Lowered compared to control | nih.gov |
| Erythrocyte and Liver Glutathione Peroxidase Activity | Significantly lower than control | nih.gov |
| Liver Catalase Activity | Significantly lower than control | nih.gov |
These findings on trigonelline suggest that this compound may also possess the capacity to modulate NADPH oxidase and thereby influence cellular redox balance. However, direct experimental verification is necessary to substantiate this hypothesis.
Regulation of DNA Methyltransferases and KLOTHO Gene Expression
Epigenetic modifications, including DNA methylation, play a crucial role in gene expression and cellular function. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. To date, there is no published research directly investigating the effect of this compound or trigonelline on the activity or expression of DNA methyltransferases.
The KLOTHO gene has emerged as a significant factor in aging and cellular protection, in part through its ability to confer resistance to oxidative stress. nih.gov Overexpression of Klotho has been shown to protect cells from oxidative damage, while its deficiency accelerates aging-like phenotypes. nih.gov The protective effects of Klotho are linked to its ability to inhibit insulin/IGF-1 signaling, leading to the activation of FOXO transcription factors and the upregulation of antioxidant enzymes like manganese superoxide (B77818) dismutase. nih.gov Furthermore, Klotho administration has been demonstrated to reduce the levels of NOX2 and NOX4 and decrease the generation of ROS in cardiomyocytes. nih.gov
While a patent application has described the screening of a large compound library to identify molecules that can induce KLOTHO gene expression, it does not specifically name this compound as one of these inducers. google.com Consequently, there is currently no direct evidence to suggest that this compound regulates the expression of the KLOTHO gene. Future research is required to explore any potential links between this pyridine derivative and these critical epigenetic and anti-aging pathways.
Structure Activity Relationship Sar and Rational Design of N Methyl,4 Oxopyridine 3 Carboxamide Derivatives
Principles of SAR in Pyridone-3-carboxamide Scaffold Modification
The pyridone-3-carboxamide scaffold is a privileged structure in medicinal chemistry, capable of serving as both a hydrogen bond donor and acceptor. nih.gov This dual capacity allows for versatile interactions with biological targets. The structure-activity relationship (SAR) for this scaffold is dictated by several key principles. The pyridone ring itself, a six-membered heterocyclic motif, offers five positions that can be derivatized, influencing the molecule's polarity, lipophilicity, and hydrogen-bonding capabilities. nih.gov
Modification of this central core and its side chains is a primary strategy for discovering novel chemotypes and exploiting new biological activities. nih.gov For instance, in the related tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide scaffold, the primary amide moiety was found to be indispensable for inhibitory activity against certain kinases, with methylation of the amide leading to significantly weaker inhibitors. acs.org This highlights the critical role of the carboxamide group in forming essential hydrogen bond interactions with target proteins. acs.org Furthermore, the spatial arrangement of substituents is crucial, as seen in the preference for 5-regioisomers over 3-regioisomers in some 1-benzylpyrazolo-carboxamide derivatives, which resulted in a more than 100-fold difference in potency. acs.org These findings underscore that the bioactivity of the pyridone-3-carboxamide scaffold is highly sensitive to the nature and placement of functional groups on both the pyridone ring and the carboxamide side chain.
Strategies for Derivative Synthesis and Bioactivity Enhancement
The synthesis of pyridone-3-carboxamide derivatives is often achieved through multi-step processes starting from readily available precursors. A common strategy involves the use of nicotinic acid derivatives, which serve as a versatile starting point. For example, the synthesis of N-methyl-4-oxopyridine-3-carboxamide can be initiated from 4-chloronicotinic acid, which undergoes esterification and subsequent reactions to yield the final product. mdpi.com Similarly, N-methyl-6-pyridone-3-carboxamide can be synthesized from 6-hydroxynicotinic acid. mdpi.com
Another synthetic approach begins with 2(1H)-pyridone, which can be subjected to hydrolysis, decarboxylation, and selective O-alkylation, followed by rearrangement to form a pyridine-2-amine intermediate. nih.gov This intermediate can then be reacted with reagents like ethoxy methylene (B1212753) malonic diethyl ester and cyclized to create a core structure, which is subsequently coupled with various amines to produce a diverse library of carboxamide derivatives. nih.gov The synthesis of related pyridine-carboxamide derivatives often starts from key intermediates like 3-oxo-N-(3-pyridyl)butanamide, which can be reacted with various reagents to generate pyrazole-carboxamides and other heterocyclic systems. researchgate.net These synthetic strategies allow for the systematic modification of the core scaffold to explore the structure-activity landscape and enhance desired biological activities.
Core Pyridine (B92270) Ring Substitutions and Their Biological Impact
Substitutions on the core pyridine ring have a profound effect on the biological activity of pyridone-3-carboxamide derivatives. The nature and position of these substituents can modulate the electronic properties, conformation, and binding affinity of the molecule.
For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing groups like cyano (-CN) at specific positions on an attached phenyl ring was found to be critical for inhibitory activity against the FOXM1 protein, whereas electron-donating groups like methyl (-CH3) or other electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2) led to a loss of activity. nih.gov In another study on piperidine-3-carboxamide derivatives, the presence of electronegative atoms such as fluorine on an N-aryl ring strongly influenced antimelanoma activity. nih.gov
The introduction of a fluorine atom into a pyridine ring has been shown to enhance antibacterial activity, possibly by reducing the electron cloud density of the ring, which may improve binding to the target or enhance penetration through bacterial biofilms. nih.gov A study on pyridine-3-carboxamide (B1143946) analogs designed to combat bacterial wilt in tomatoes revealed that a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another were exceptionally effective. nih.gov This indicates that the specific combination and placement of substituents are key determinants of biological function. nih.gov
Table 1: Impact of Pyridine Ring Substitutions on Biological Activity
| Derivative Class | Substituent | Position | Impact on Activity | Reference |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | -CN | Phenyl ring position 2 | Significantly decreased FOXM1 protein levels | nih.gov |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | -CF3, -NO2, -CH3 | Phenyl ring | Inactive against FOXM1 | nih.gov |
| N-Arylpiperidine-3-carboxamides | Fluorine | N-aryl ring C-2/C-3 | Strongly influenced antimelanoma activity | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Fluorine | Pyridine Ring | Improved antibacterial activity | nih.gov |
| Pyridine-3-carboxamide analogs | Chloro and Hydroxyl | para- and ortho- positions of aromatic rings | Exceptionally effective against R. solanacearum | nih.gov |
Impact of Carboxamide and N-Substitution on Activity Profiles
The carboxamide moiety and the N-substituent of the pyridone ring are critical determinants of the activity profiles of these derivatives. The carboxamide group is often involved in crucial hydrogen bonding interactions with biological targets. In a study of tetrahydropyrazolo[3,4-c]pyridinone inhibitors, it was demonstrated that the primary amide was essential for activity, forming key interactions with the target enzyme. acs.org Both mono- and di-methylation of this primary amide resulted in a significant loss of potency, confirming the importance of the unsubstituted amide for binding. acs.org
The position of the carboxamide group on the pyridine ring also influences chemical reactivity and, by extension, biological activity. For instance, the reaction yield of sultone alkylation of pyridine carboxamides was found to be higher when the amide group was in the meta- or para-position compared to the ortho-position. mdpi.com This is thought to be due to the formation of a stabilizing hydrogen bond between the sultone and the amide hydrogen in the transition state for meta- and para-isomers. mdpi.com
N-substitution on the pyridone ring also plays a significant role. In a series of 3-hydroxy-4-pyridinone chelators, the substituents on the nitrogen atom of a coupled fluorophore greatly affected their antibacterial activities. nih.gov Furthermore, in the development of inhibitors for bacterial DNA gyrase, a series of N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold demonstrated potent enzyme inhibition and antibacterial efficacy, highlighting the importance of the specific substituent attached to the carboxamide nitrogen.
Pharmacological Activities of Substituted Pyridone-3-carboxamide Analogues
Antiallergic Properties of Oxopyridinecarboxamide Derivatives
The therapeutic potential of oxopyridinecarboxamide derivatives extends to antiallergic applications. Research into related complex heterocyclic systems has provided evidence for this activity. Specifically, a series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have been identified as orally active antiallergy agents. acs.org Although these molecules represent a more complex, fused ring system, they contain a core pyridone-like structure and a carboxamide group, suggesting that this scaffold can be a foundation for developing compounds with antiallergic properties. The development of these agents points to the potential for modification of the simpler oxopyridinecarboxamide core to achieve similar therapeutic effects.
Antimicrobial and Antifungal Efficacy of 6-Oxo-Pyridine-3-carboxamide Derivatives
Derivatives of the pyridone-3-carboxamide scaffold have demonstrated significant antimicrobial and antifungal properties. The pyridine nucleus is a well-established pharmacophore in the design of anti-infective agents. nih.gov
In the realm of antifungal research, novel pyridine carboxamide derivatives have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govnih.gov One study found that a series of fifteen novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold exhibited moderate to good in vitro antifungal activity. nih.gov Notably, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide showed potent in vivo antifungal activity against Botrytis cinerea, with inhibitory activity against the SDH enzyme matching that of the commercial fungicide thifluzamide. nih.govnih.gov Molecular docking studies suggested that this compound binds effectively to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov
The antibacterial potential of these scaffolds is also well-documented. A study focused on developing agents against bacterial wilt in tomatoes, caused by Ralstonia solanacearum, found that certain pyridine-3-carboxamide analogs were highly effective. nih.gov The strategic design of these analogs, focusing on the positions and types of substituents on attached aromatic rings, led to compounds with potent activity against the pathogen. nih.gov Furthermore, various pyridine derivatives have shown activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Pyridine Carboxamide Derivatives
| Compound/Derivative Class | Target Organism/Enzyme | Activity | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo antifungal activity | nih.gov |
| Pyridine carboxamides with diarylamine scaffold | Botrytis cinerea SDH | IC50 value of 5.6 mg/L | nih.gov |
| Pyridine-3-carboxamide analogs | Ralstonia solanacearum | Significant reduction in bacterial infection | nih.gov |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs | nih.gov |
| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | High antibacterial activity (MIC = 6.25–12.5 μg/mL) | nih.gov |
Fibroblast Growth Factor 1 Inhibitory Activity of N-Carbamoyl-6-oxo-Pyridine-3-carboxamide Analogues
The aberrant activation of fibroblast growth factor (FGF) and its receptor (FGFR) signaling pathways is implicated in the development and progression of various cancers. Consequently, inhibiting these pathways presents a promising strategy for cancer therapy. A study by Misra et al. in 2019 focused on the design, synthesis, and in silico evaluation of a novel series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives as potential inhibitors of Fibroblast Growth Factor 1 (FGF1). nih.gov
The research team synthesized a series of six compounds (A1-A6) and utilized molecular docking studies to predict their binding affinity to the active pocket of FGF1. nih.gov The results indicated that all the synthesized derivatives exhibited favorable binding energies, suggesting a good affinity for the target protein. nih.gov This affinity is a crucial first step in the development of effective inhibitors. The study highlights the potential of the 2-pyridone scaffold, a structure present in many natural compounds, as a promising starting point for developing novel anti-cancer agents. nih.gov
The synthesized N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives were designed with various substitutions to explore the structure-activity relationship. The molecular docking results, which predict the binding affinity, are summarized in the table below.
Table 1: Molecular Docking Results of N-Carbamoyl-6-oxo-Pyridine-3-carboxamide Analogues against FGF1
| Compound | Binding Energy (kcal/mol) |
|---|---|
| A1 | -7.8 |
| A2 | -8.1 |
| A3 | -7.9 |
| A4 | -8.2 |
| A5 | -7.5 |
| A6 | -8.0 |
Data sourced from Misra et al. (2019). nih.gov
The negative binding energies for all the synthesized compounds (A1-A6) suggest that the binding process is spontaneous and that these molecules have the potential to inhibit FGF1. nih.gov The variations in binding energy among the derivatives, although relatively small, provide initial insights into the structural features that may influence their inhibitory activity. Further experimental validation is necessary to confirm the in silico findings and to establish a more detailed structure-activity relationship for this class of compounds as FGF1 inhibitors.
Modulation of Cannabinoid Receptors by Dihydropyridone-3-carboxamide Analogues
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and represent important therapeutic targets for a range of pathological conditions. While extensive research has been conducted on various chemical scaffolds as cannabinoid receptor modulators, specific studies on dihydropyridone-3-carboxamide analogues are not extensively reported in the current scientific literature. However, the structure-activity relationships of other carboxamide-containing heterocyclic compounds can provide valuable insights into the potential of the dihydropyridone-3-carboxamide scaffold in this context.
Research on other classes of carboxamide derivatives has revealed key structural features that govern their interaction with cannabinoid receptors. For instance, in a series of adamantane (B196018) indazole-3-carboxamide derivatives, the presence of a fluorine atom in the pentyl group at the N1 position of the indazole ring was found to significantly increase the affinity for the CB1 receptor. nih.gov Similarly, for 4-oxoquinoline derivatives, bulky and lipophilic substituents on the 3-carboxamide group lead to high dual affinity for both CB1 and CB2 receptors, with an adamantyl ring providing the highest affinity and selectivity for the CB2 receptor. nih.gov
Furthermore, studies on 2-pyridinone and biphenyl (B1667301) carboxamides have shown that a large cycloalkyl ring, such as a cycloheptyl group, attached to the carboxamide function enhances both affinity and selectivity for the CB2 receptor. nih.gov The nature and position of substituents on the heterocyclic ring system also play a crucial role. For example, in 4-oxoquinolines, substitutions at the 6-position with aryl, alkyl, alkenyl, or alkynyl groups result in high selectivity for the CB2 receptor subtype. nih.gov
These findings from structurally related carboxamide-containing compounds suggest that the dihydropyridone-3-carboxamide scaffold holds potential for the development of novel cannabinoid receptor modulators. The key areas for structural modification to explore this potential would likely include:
The N1 substituent of the dihydropyridone ring: Introduction of various alkyl and aryl groups could influence receptor affinity and selectivity.
The substituent on the carboxamide nitrogen: Exploration of a range of cyclic and acyclic, lipophilic groups could be critical for achieving high affinity, particularly for the CB2 receptor.
Substitution on the dihydropyridone ring itself: Modifications at various positions could fine-tune the electronic and steric properties of the molecule, impacting its interaction with the receptor binding pocket.
While direct experimental data on dihydropyridone-3-carboxamide analogues as cannabinoid receptor modulators is currently lacking, the established SAR from related chemical series provides a rational basis for the design and synthesis of new compounds within this class for future investigation.
Computational Chemistry and in Silico Studies of N Methyl,4 Oxopyridine 3 Carboxamide and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Research on analogues of N-methyl-4-oxopyridine-3-carboxamide has demonstrated the utility of molecular docking in identifying potential biological targets and elucidating key intermolecular interactions. For instance, a study on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, which share a similar core structure, revealed significant binding affinities for glutamate (B1630785) receptors. researchgate.net The binding energies for these compounds against the mGlu8 receptor ranged from -5.0 to -8.7 kcal/mol. researchgate.net
Similarly, docking studies on 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, another related scaffold, against carbonic anhydrase I showed a binding energy of -6.93 kcal/mol. mdpi.com This suggests that the 4-oxopyridine-3-carboxamide moiety can be effectively accommodated within the active sites of various enzymes.
In another investigation, a series of novel 1,3,4-oxadiazole (B1194373) derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were docked against cyclooxygenase (COX) enzymes. The binding energies for some of these compounds against Mus musculus COX-2 exceeded -10.0 kcal/mol, indicating strong potential for inhibition. mdpi.com
Table 1: Molecular Docking Data for Analogues of N-methyl-4-oxopyridine-3-carboxamide
| Compound Analogue Class | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | mGlu8 Receptor | -5.0 to -8.7 researchgate.net |
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | NMDA GluN2B Receptor | -8.7 to -11.6 researchgate.net |
| 4-(Dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate | Carbonic Anhydrase I | -6.93 mdpi.com |
| 1,3,4-Oxadiazole derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Mus musculus COX-2 | > -10.0 mdpi.com |
| Pyrazole-carboxamides bearing sulfonamide moiety | hCA I | Ki values 0.063–3.368 µM nih.gov |
| Pyrazole-carboxamides bearing sulfonamide moiety | hCA II | Ki values 0.007–4.235 µM nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead compounds.
While specific QSAR studies on N-methyl-4-oxopyridine-3-carboxamide are not extensively documented, research on analogous structures provides a framework for understanding the structural requirements for activity. For example, a 2D-QSAR study on 4-phenoxypyridine (B1584201) derivatives containing carboxamide moieties was conducted to correlate their antitumor activities with various molecular descriptors. nih.govsamipubco.com Using Principal Component Analysis (PCA) and Multiple Linear Regression (MLR), a predictive model was developed with a determination coefficient (R²) of 0.77 and a cross-validation coefficient (Q²) of 0.62. samipubco.com
Another study focused on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors developed a QSAR model to predict their biological activity. nih.gov Such models typically use a variety of molecular descriptors, including electronic, steric, and lipophilic properties, to build a statistically significant correlation. nih.gov For instance, descriptors like molar refractivity (mol), rotatable bond count (b_rotR), and partition coefficient (logP) are often employed. nih.gov
The development of robust QSAR models for N-methyl-4-oxopyridine-3-carboxamide analogues would facilitate the virtual screening of large compound libraries and the rational design of new derivatives with enhanced potency.
Table 2: Representative Parameters from a QSAR Study on Analogue Compounds
| Statistical Parameter | Value | Reference |
|---|---|---|
| Determination Coefficient (R²) | 0.77 | samipubco.com |
| Cross-validation Coefficient (Q²) | 0.62 | samipubco.com |
| External Validation (R²ext) | 0.90 | samipubco.com |
Note: This table represents data from a QSAR study on 4-phenoxypyridine derivatives, which are structural analogues.
Prediction of Biomolecular Interactions and Binding Modes
Beyond just predicting binding affinity, computational methods can provide detailed insights into the specific interactions between a ligand and its target protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.
For N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, molecular dynamics (MD) simulations have been used to understand the stability of the ligand-protein complex over time. researchgate.net These simulations can reveal dynamic changes in the binding mode and highlight the most persistent interactions.
In the case of pyrazole-carboxamides targeting carbonic anhydrase, molecular docking studies have shown that these compounds can form key interactions with the zinc ion in the active site, as well as with surrounding amino acid residues. nih.gov Similarly, for 1,3,4-oxadiazole derivatives of pyridine-3-carboxamide (B1143946), docking revealed halogen bonds between fluorine substituents and a methionine residue (Met522) in the COX-2 active site, along with hydrogen bonding with an arginine residue (Arg120). mdpi.com
The analysis of these interactions is crucial for structure-based drug design, as it allows medicinal chemists to make targeted modifications to the ligand structure to improve its binding affinity and selectivity. For N-methyl-4-oxopyridine-3-carboxamide, the carbonyl oxygen of the 4-oxopyridine ring and the amide group are predicted to be key hydrogen bond acceptors and donors, respectively, playing a significant role in its interaction with biological targets.
Table 3: Predicted Biomolecular Interactions for Analogues of N-methyl-4-oxopyridine-3-carboxamide
| Compound Analogue | Target Protein | Key Interacting Residues/Features | Interaction Type |
|---|---|---|---|
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Glutamate Receptors | Specific amino acids in the binding pocket | Hydrogen bonding, Hydrophobic interactions researchgate.net |
| 1,3,4-Oxadiazole derivatives of pyridine-3-carboxamide | Mus musculus COX-2 | Met522, Arg120 | Halogen bonding, Hydrogen bonding mdpi.com |
| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I, hCA II) | Zinc ion, Active site amino acids | Metal coordination, Hydrogen bonding nih.gov |
| Battacin Analogues (Linear Peptides) | Bacterial Cell Membranes | Lipid head groups | Hydrogen bonding, Hydrophobic interactions nih.gov |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separations in N-methyl,4-oxopyridine-3-carboxamide Analysis
Chromatography is the cornerstone for isolating this compound from intricate biological samples such as plasma, urine, and tissue extracts, a critical prerequisite for its accurate measurement. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of this compound. Given the polar nature of the compound, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most common separation modes. nih.govnih.gov A typical HPLC method involves a specialized column and a precisely controlled mobile phase to achieve separation from other related metabolites. nih.gov For instance, methods have been developed that successfully separate this compound (abbreviated as Met4PY) from its structural isomer N-methyl-2-pyridone-5-carboxamide (Met2PY). nih.gov The separation is based on differences in retention time, which allows for individual quantification. nih.gov
Below are typical parameters for an HPLC method suitable for analyzing this compound.
| Parameter | Description | Source |
|---|---|---|
| Column | Synergi Hydro-RP, 50 x 2 mm, 2.5 µm particle size | nih.gov |
| Mobile Phase A | Water with 5 mM nonafluoropentanoic acid (NFPA) | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |
| Separation Mode | Gradient Elution | researchgate.net |
| Detection | UV-Vis or Mass Spectrometry (MS) | uiowa.edusemanticscholar.org |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) has become the definitive technique for metabolite profiling, offering unparalleled sensitivity and specificity. uiowa.edunih.gov This approach is essential for "NADomics," the comprehensive study of the NAD+ metabolome. mdpi.com this compound is a terminal catabolite in the NAD+ pathway, and its levels can provide insights into metabolic status in health and disease. nih.govwikipedia.org
In metabolite profiling studies, LC-MS is used to simultaneously measure a suite of NAD+ precursors, intermediates, and catabolites, including nicotinamide (B372718) (NAM), N-methylnicotinamide (MetNA), and the isomers Met2PY and Met4PY. nih.govnih.govnih.gov The liquid chromatography step separates these closely related compounds, which are then introduced into the mass spectrometer. nih.gov The MS functions as a highly specific detector, identifying each metabolite based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, allowing for robust quantification even at low physiological concentrations in matrices like plasma, serum, and whole blood. nih.govnih.gov
Spectroscopic Characterization of this compound
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, 1H (proton) and 13C (carbon-13) NMR are primary techniques used to confirm the arrangement of atoms. The 1H NMR spectrum provides information on the number and environment of hydrogen atoms, while the 13C NMR spectrum details the carbon framework of the molecule.
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign proton and carbon signals and establish the connectivity between different parts of the molecule, thus confirming the substitution pattern on the 4-pyridone ring.
The following table summarizes the predicted NMR spectral data based on the known structure of this compound.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1H NMR | N-CH3 | ~3.6 | Singlet (s) |
| H-2 | ~8.5 | Singlet (s) | |
| H-5 | ~6.5 | Doublet (d) | |
| H-6 | ~7.8 | Doublet (d) | |
| 13C NMR | N-CH3 | ~40 | |
| C-2 | ~145 | ||
| C-3 | ~120 | ||
| C-4 | ~178 | ||
| C-5 | ~115 | ||
| C-6 | ~140 | ||
| C=O (carboxamide) | ~168 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, serving as a powerful tool for confirming its elemental composition. For this compound, HRMS is used to measure the mass of the protonated molecule, [M+H]+, with a high degree of precision, typically within 5 parts per million (ppm).
This accuracy allows for the confident determination of the compound's molecular formula, C₇H₈N₂O₂. hmdb.ca It enables differentiation from other potential compounds that may have the same nominal mass but a different elemental composition. Data from an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) instrument has recorded the precursor ion with high accuracy, confirming the compound's identity in biological samples. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C7H8N2O2 | hmdb.ca |
| Theoretical Monoisotopic Mass | 152.05857751 Da | hmdb.ca |
| Observed [M+H]+ Ion (LC-ESI-QTOF) | 153.06585693 Da | nih.gov |
| Instrumentation | LC-ESI-QTOF | nih.gov |
Biomarker Discovery and Research Applications
N-methyl,4-oxopyridine-3-carboxamide as a Biomarker for Specific Physiological States
This compound has emerged as a significant biomarker, particularly in the context of chronic kidney disease (CKD) and associated cardiovascular complications. nih.govwikipedia.org It is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function and contributes to the clinical manifestations of uremia. hmdb.canih.gov
Elevated serum levels of this compound are consistently observed in patients with CKD. nih.govresearchgate.net Studies have demonstrated a significant inverse correlation between the serum concentration of this compound and the estimated glomerular filtration rate (eGFR), a key indicator of kidney function. nih.gov As CKD progresses to later stages, the concentration of this compound in the blood rises substantially. nih.gov This accumulation is primarily due to the diminished capacity of the kidneys to excrete the metabolite.
Furthermore, research has linked higher concentrations of circulating this compound to an increased risk of cardiovascular disease (CVD) in individuals with CKD. researchgate.net This association suggests that this compound may not only be a marker of declining kidney function but also a contributor to the pathogenesis of cardiovascular complications in this patient population. The compound is thought to promote vascular inflammation, a key process in the development of atherosclerosis. researchgate.net
The role of this compound as a biomarker extends to other conditions as well. For instance, altered levels have been noted in certain types of cancer, such as renal cell carcinoma, where it may serve as a potential prognostic factor. nih.gov
The following table summarizes findings from studies investigating the concentration of this compound in different physiological states:
| Physiological State | Subject Population | Key Findings | Reference |
| Chronic Kidney Disease | Human patients with varying stages of CKD | Serum levels of this compound were significantly higher in CKD patients compared to healthy controls and increased with the progression of the disease. A significant negative correlation was observed between its serum levels and eGFR. nih.gov | |
| Chronic Kidney Disease in Children | Children with chronic renal failure | The concentration of this compound was found to be elevated and correlated with the severity of renal failure. mdpi.comnih.gov | |
| Cardiovascular Disease Risk in CKD | Human patients with CKD | Higher circulating concentrations of this compound were associated with an increased risk of major adverse cardiovascular events. researchgate.net | |
| Renal Cell Carcinoma | Human patients with renal cell carcinoma | Elevated plasma levels of this compound were observed, particularly in advanced stages, and were associated with a more aggressive tumor phenotype. nih.gov |
Utility in Chemical Biology Research and Tool Compound Development
In the realm of chemical biology, this compound serves as a valuable tool for investigating metabolic pathways and enzyme function. Its primary utility lies in its role as a well-defined metabolite within the nicotinamide (B372718) and NAD+ metabolic network. hmdb.ca
The biosynthesis of this compound from its precursor, N1-methylnicotinamide, is catalyzed by the enzyme aldehyde oxidase. hmdb.canih.gov This specific enzymatic conversion allows researchers to use this compound as a reference standard and a downstream marker to study the activity of aldehyde oxidase in various biological systems. nih.gov By measuring the formation of this compound, scientists can assess the in vivo or in vitro activity of this enzyme, which is crucial for understanding the metabolism of numerous drugs and endogenous compounds.
Furthermore, the availability of synthetically produced this compound allows for its use as an analytical standard in metabolomics and clinical chemistry. acs.orgmdpi.comsigmaaldrich.comcaymanchem.com Researchers can use this pure compound to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, for the accurate quantification of its levels in biological samples like plasma and urine. researchgate.netnih.gov This is fundamental for clinical and research studies aiming to correlate its concentration with disease states.
While not a potent inhibitor itself, its phosphorylated derivative, 4-pyridone-3-carboxamide-1-beta-D-ribonucleoside monophosphate (4PYMP), has been shown to inhibit enzymes of nucleotide metabolism, such as AMP deaminase. nih.gov This highlights the potential for this compound and its derivatives to serve as scaffolds or starting points for the development of more potent and selective chemical probes or drug candidates targeting enzymes in related metabolic pathways.
The following table outlines the utility of this compound in research applications:
| Research Application | Description |
| Studying Aldehyde Oxidase Activity | Serves as a product of the aldehyde oxidase-catalyzed reaction, enabling the assessment of this enzyme's activity in biological systems. nih.gov |
| Investigating Nicotinamide Metabolism | As a terminal metabolite of nicotinamide, it is used to trace and quantify the flux through this metabolic pathway. hmdb.ca |
| Analytical Standard | Used as a certified reference material for the development, validation, and quality control of analytical methods for its detection and quantification in biological fluids. sigmaaldrich.comcaymanchem.com |
| Tool for In Vitro Enzyme Studies | Its derivatives have been used to study the kinetics and inhibition of enzymes involved in nucleotide metabolism. nih.gov |
Q & A
Q. How are contradictions in biological data resolved (e.g., divergent IC₅₀ values across studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
